Methyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a methylphenyl group, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 4-methylphenyl isocyanate with an appropriate diketone to form the imidazolidinone ring.
Alkylation: The imidazolidinone intermediate is then alkylated with propenyl bromide under basic conditions to introduce the prop-2-en-1-yl group.
Acetylation: The alkylated imidazolidinone is acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Methyl 4-aminobenzoate: Finally, the acetylated intermediate is coupled with methyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Epoxides and Diols: From oxidation of the prop-2-en-1-yl group.
Alcohols: From reduction of carbonyl groups.
Nitro and Halogenated Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and proteins due to its imidazolidinone ring and aromatic groups. It could be explored for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties, given the known activities of similar imidazolidinone derivatives.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The aromatic and imidazolidinone groups could facilitate binding through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate: This compound is unique due to its specific combination of functional groups.
Methyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate: Similar but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
This compound: Similar but with different substituents on the aromatic rings.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which combine the reactivity of the imidazolidinone ring with the stability and functional versatility of the benzoate ester and aromatic groups. This makes it a valuable compound for diverse scientific investigations and applications.
Properties
Molecular Formula |
C23H23N3O5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-methylphenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-4-13-25-19(21(28)26(23(25)30)18-11-5-15(2)6-12-18)14-20(27)24-17-9-7-16(8-10-17)22(29)31-3/h4-12,19H,1,13-14H2,2-3H3,(H,24,27) |
InChI Key |
QDZHXXXOVGTJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC=C)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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